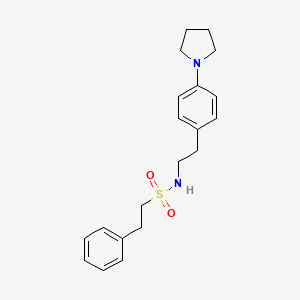

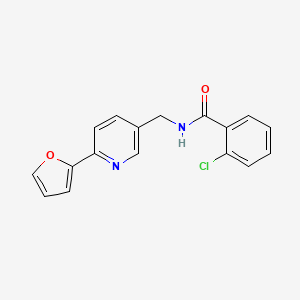

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, a methoxycarbonyl group, a phenyl group, an ethylidene group, and a hydrazinecarboxylate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, hydrazones (which this compound is) are often synthesized by condensing hydrazine with a carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the hydrazone group might undergo tautomerization, a type of isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Fluorescent Sensing and Coordination Properties

- Fluorescent Chemosensors : A study by (Formica et al., 2018) describes the synthesis of ligands related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate. These ligands exhibit fluorescence and are capable of coordinating with Zn(II) ions, showing potential as ratiometric fluorescent sensors.

Synthesis and Structural Analysis

- Novel Synthesis Methods : Research by (Obreza & Urleb, 2002) and (Obreza & Urleb, 2003) focuses on new synthetic pathways involving substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. These studies contribute to the understanding of the chemical synthesis and structural characteristics of compounds similar to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate.

- Synthesis for HIV Protease Inhibitors : The study by (Xu et al., 2002) details an efficient synthesis process for an HIV protease inhibitor, highlighting the use of compounds related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate in the development of antiviral drugs.

Metal Ion Complexation and Photochemical Properties

- Transition Metal Complexes : A comparative study on metal complexes by (Suwattanamala et al., 2006) involves a compound structurally similar to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate. It demonstrates the complexation ability with Zn2+ and Cu2+, offering insights into the potential applications in molecular receptor construction.

Antiproliferative Activity and Stroke Treatment

- Stroke Treatment : The work by (Marco-Contelles, 2020) discusses the therapeutic applications of tetramethylpyrazine nitrones, including compounds with structural similarities to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, in stroke treatment.

- Cancer Research : In cancer research, (Dallagi et al., 2013) synthesized a compound related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate and tested its efficacy against breast cancer cells, indicating the compound's potential in oncology.

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves the condensation of tert-butyl hydrazinecarboxylate with 4-(methoxycarbonyl)benzaldehyde in the presence of a base to form the corresponding hydrazone, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "tert-butyl hydrazinecarboxylate", "4-(methoxycarbonyl)benzaldehyde", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of tert-butyl hydrazinecarboxylate with 4-(methoxycarbonyl)benzaldehyde in the presence of a base to form the corresponding hydrazone.", "Step 2: Treatment of the hydrazone with acetic anhydride to yield (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate." ] } | |

Número CAS |

870822-87-0 |

Nombre del producto |

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate |

Fórmula molecular |

C15H20N2O4 |

Peso molecular |

292.335 |

Nombre IUPAC |

methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |

InChI |

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10- |

Clave InChI |

DQYIKEHENIUSRH-YBEGLDIGSA-N |

SMILES |

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)